5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid often involves multi-step chemical reactions. For example, the synthesis of related gastroprokinetic agents involves steps such as optical resolution, amination, and the determination of absolute configurations through asymmetric synthesis (Morie et al., 1994). These steps are crucial for preparing optically active compounds with specific biological activities.
Molecular Structure Analysis
Understanding the molecular structure is key to elucidating the chemical behavior of compounds. Studies often use spectroscopic methods, X-ray crystallography, and computational modeling to analyze molecular structures. For instance, compounds with morpholinyl and methoxybenzyl groups have been studied for their crystal structures, showing how intermolecular interactions, such as hydrogen bonding, influence the formation of supramolecular networks (Banu et al., 2013).
Chemical Reactions and Properties
Compounds like this compound can undergo various chemical reactions, including conjugate additions, cyclizations, and rearrangements. These reactions are pivotal for modifying the compound's structure to enhance its properties or to synthesize derivatives with specific functions (McMahon et al., 1982). Chemical properties such as reactivity with specific reagents, stability under different conditions, and the ability to form derivatives are explored through these reactions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, provide insights into the compound's suitability for various applications. For example, the crystal packing and hydrogen bonding patterns can influence the solubility and stability of the compound (Yeong et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-5-2-14(3-6-16)13-20-15-4-7-18(17(12-15)19(22)23)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMNVVRUZWGARE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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